molecular formula C6H4BrClO B077146 4-Bromo-3-chlorophenol CAS No. 13631-21-5

4-Bromo-3-chlorophenol

Cat. No.: B077146
CAS No.: 13631-21-5
M. Wt: 207.45 g/mol
InChI Key: FQEYHIPPYOSPLF-UHFFFAOYSA-N
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Description

4-Bromo-3-chlorophenol is an organic compound with the molecular formula C6H4BrClO. It is a halogenated phenol, characterized by the presence of both bromine and chlorine atoms attached to a benzene ring with a hydroxyl group. This compound is known for its use as a precursor in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

4-Bromo-3-chlorophenol is a chemical compound that primarily targets the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

The compound interacts with its target by inhibiting the function of the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine can then continue to transmit signals in the nervous system, which can lead to various physiological changes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cholinergic pathway. This pathway involves the transmission of signals in the nervous system through acetylcholine. By inhibiting acetylcholinesterase, this compound disrupts this pathway, leading to an overstimulation of the nervous system .

Pharmacokinetics

Its lipophilicity (Log Po/w) is estimated to be around 2.64, suggesting it may have good bioavailability .

Result of Action

The inhibition of acetylcholinesterase by this compound can lead to a range of effects at the molecular and cellular level. These effects can include overstimulation of the nervous system, potentially leading to symptoms such as nausea, headache, and confusion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of chloride ions can affect the degradation kinetics of the compound . Additionally, adequate ventilation is recommended when handling the compound, suggesting that its action may be influenced by the presence or absence of air .

Biochemical Analysis

Biochemical Properties

4-Bromo-3-chlorophenol is involved in various biochemical reactions. It is slightly soluble in water , which allows it to interact with various biomolecules in an aqueous environment

Molecular Mechanism

It is known to be used as a precursor in organic synthesis to prepare other compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-3-chlorophenol can be synthesized through several methods. One common approach involves the halogenation of phenol. The process typically includes the following steps:

    Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide.

    Chlorination: The brominated phenol is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to achieve high yields and purity .

Chemical Reactions Analysis

4-Bromo-3-chlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions:

Major Products:

  • Substituted phenols
  • Quinones
  • Biaryl compounds

Scientific Research Applications

4-Bromo-3-chlorophenol is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

4-Bromo-3-chlorophenol can be compared with other halogenated phenols, such as:

  • 4-Bromo-2-chlorophenol
  • 3-Bromo-4-chlorophenol
  • 2-Bromo-4-chlorophenol

Uniqueness: The unique combination of bromine and chlorine atoms in this compound provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not easily achievable with other halogenated phenols .

Properties

IUPAC Name

4-bromo-3-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEYHIPPYOSPLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426955
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13631-21-5
Record name 4-Bromo-3-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13631-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The requisite 4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine was prepared according to the procedures described in Example 2 except 3-chlorophenol was used in place of 3-methoxyphenol. The oxidation of the thiomethyl adduct was carried out according to the procedure described in Example 16, sub-part (e). 3-Chlorophenol (24.28 g) was reacted with bromine (29.78 g) to give 6.15 g of 2-bromo-5-chlorophenol (minor isomer) and 24.60 g 4-bromo-3-chlorophenol (major isomer) after purification by column chromatography (10:1 hexane:EtOAc); minor isomer-1H NMR (CDCl3) δ 7.37 (d, 1H), 7.04 (d, 1H), 6.82 (dd, 1H), 5.55 (s, 1H). Major isomer: 1H NMR (CDCl3) δ 7.36 (d, 1H), 6.91 (d, 1H), 6.57 (dd, 1H), 5.75 (s, 1H). Analytical data for all other intermediates follows. 2-Bromo-5-chloro-(N,N-dimethylthiocarbamoyl)phenol; 1H NMR (CDCl3) δ 7.52 (d, 1H), 7.18 (d, 1H), 7.13 (dd, 1H), 3.47 (s, 3H), 3.39 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-N,N-dimethylthiocarbamoyl)bromobenzene; 1H NMR (CDCl3) δ 7.68-7.55 (m, 2H), 7.23 (dd, 1H), 3.12 (s, 3H), 3.05 (s, 3H); MS m/z 296 (M+). 4-Chloro-2-(thiomethyl)bromobenzene; 1H NMR (CDCl3) δ 7.43 (d, 1H), 7.06 (d, 1H), 6.97 (dd, 1H), 2.48 (s, 3H). 1-Benzyloxycarbonyl-4-hydroxy-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 6H), 7.26 (d, 1H), 7.15 (dd, 1H) 5.15 (s, 2H), 4.25-4.00 (m, 2H), 3.84 (s, 1H), 3.50-3.25 (m, 2H), 2.52 (s, 3H), 2.15-1.90 (m, 4H); MS m/z 414 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-methylthiophenyl)piperidine; 1H NMR (CDCl3) δ 7.43-7.30 (m, 5H), 7.18-7.10 (m, 3H), 5.16 (s, 2H), 4.42-4.20 (m, 2H), 3.07 (tt, 1H), 3.00-2.80 (m, 2H), 2.47 (s, 3H), 1.91-1.45 (m, 4H); MS m/z 398 (M+Na). 1-Benzyloxycarbonyl-4-(4-chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.98 (d, 1H), 7.42 (dd, 1H), 7.41-7.30 (m, 5H), 7.21 (d, 1H), 5.16 (s, 2H), 4.43-4.21 (m, 2H), 2.96-2.78 (m, 3H), 2.71 (s, 3H), 1.92-1.51 (m, 4H). 4-(4-Chloro-2-(R,S)-methylsulfinylphenyl)piperidine; 1H NMR (CDCl3) δ 7.97 (d, 1H), 7.43 (dd, 1H), 7.28 (d, 1H), 3.30-3.10 (m, 2H), 2.71 (s, 3H), 2.83-2.61 (m, 3H), 1.92-1.51 (m, 5H); MS m/z 258 (M+H).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
[Compound]
Name
thiomethyl
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0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( e )
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Quantity
24.28 g
Type
reactant
Reaction Step Four
Quantity
29.78 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 4-Bromo-3-chlorophenol in the synthesis described in the paper?

A1: this compound serves as a key starting material in the multi-step synthesis of 2-azido-1-(4-(benzyloxy)-2-chlorophenyl)ethanone []. The researchers utilize its reactivity to introduce various functional groups, ultimately leading to the target compound.

Q2: Are there other known applications of this compound in organic synthesis?

A2: While the provided research focuses on a specific synthesis [], this compound's structure, containing both bromine and chlorine substituents on a phenol ring, makes it a versatile building block for various organic reactions. These could include:

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